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molecular formula C9H10BrN B3068045 (1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole CAS No. 223595-17-3

(1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole

Cat. No. B3068045
M. Wt: 212.09 g/mol
InChI Key: KTUCROBKAQWWPX-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06525066B2

Procedure details

67.46 g of 5-bromo-1-methyl-2-(p-toluene sulfonyl)isoindoline (3-8) was suspended in 325 ml of 47% hydrobromic acid and 48 ml of phenol and 197 ml of propionic acid were added thereto and the resulting mixture was heated under reflux for 4 hours. After the reaction was completed, the reaction mixture was adjusted to be alkaline with 8N sodium hydride solution and extracted with chloroform and the resulting organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by silica gel chromatopraphy (eluent; chloroform:methanol=19:1) to obtain 35.03 g of 5-bromo-1-methylisoindoline.
Name
5-bromo-1-methyl-2-(p-toluene sulfonyl)isoindoline
Quantity
67.46 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
197 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
325 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7]([CH3:11])[N:6](S(C1C=CC(C)=CC=1)(=O)=O)[CH2:5]2.C1(O)C=CC=CC=1.C(O)(=O)CC.[H-].[Na+]>Br>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7]([CH3:11])[NH:6][CH2:5]2 |f:3.4|

Inputs

Step One
Name
5-bromo-1-methyl-2-(p-toluene sulfonyl)isoindoline
Quantity
67.46 g
Type
reactant
Smiles
BrC=1C=C2CN(C(C2=CC1)C)S(=O)(=O)C1=CC=C(C=C1)C
Step Two
Name
Quantity
48 mL
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
197 mL
Type
reactant
Smiles
C(CC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
325 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resulting organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel chromatopraphy (eluent; chloroform:methanol=19:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CNC(C2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 35.03 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06525066B2

Procedure details

67.46 g of 5-bromo-1-methyl-2-(p-toluene sulfonyl)isoindoline (3-8) was suspended in 325 ml of 47% hydrobromic acid and 48 ml of phenol and 197 ml of propionic acid were added thereto and the resulting mixture was heated under reflux for 4 hours. After the reaction was completed, the reaction mixture was adjusted to be alkaline with 8N sodium hydride solution and extracted with chloroform and the resulting organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by silica gel chromatopraphy (eluent; chloroform:methanol=19:1) to obtain 35.03 g of 5-bromo-1-methylisoindoline.
Name
5-bromo-1-methyl-2-(p-toluene sulfonyl)isoindoline
Quantity
67.46 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
197 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
325 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7]([CH3:11])[N:6](S(C1C=CC(C)=CC=1)(=O)=O)[CH2:5]2.C1(O)C=CC=CC=1.C(O)(=O)CC.[H-].[Na+]>Br>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7]([CH3:11])[NH:6][CH2:5]2 |f:3.4|

Inputs

Step One
Name
5-bromo-1-methyl-2-(p-toluene sulfonyl)isoindoline
Quantity
67.46 g
Type
reactant
Smiles
BrC=1C=C2CN(C(C2=CC1)C)S(=O)(=O)C1=CC=C(C=C1)C
Step Two
Name
Quantity
48 mL
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
197 mL
Type
reactant
Smiles
C(CC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
325 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resulting organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel chromatopraphy (eluent; chloroform:methanol=19:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CNC(C2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 35.03 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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